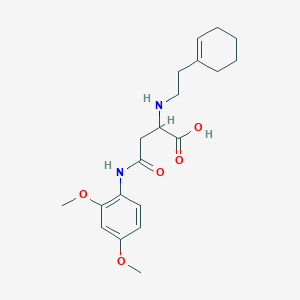
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2,4-dimethoxyphenyl)amino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2,4-dimethoxyphenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H28N2O5 and its molecular weight is 376.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The molecular formula of the compound is C18H24N2O3, with a molecular weight of approximately 316.40 g/mol. The compound features a cyclohexene ring and methoxy groups that may influence its biological interactions.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds similar to 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2,4-dimethoxyphenyl)amino)-4-oxobutanoic acid exhibit significant anticancer properties. For instance, a study on derivatives of 1,3,4-thiadiazole showed promising results against various cancer cell lines, suggesting that modifications in the structure can enhance cytotoxicity against cancer cells .
Antimicrobial Effects
Research has also highlighted the antimicrobial potential of similar compounds. A series of novel derivatives demonstrated notable antibacterial and antifungal activities. The presence of specific functional groups in the structure appears to play a crucial role in enhancing these activities .
Neuroprotective Properties
There is emerging evidence that compounds with similar structural motifs may possess neuroprotective effects. A case study on related compounds indicated their ability to inhibit neurodegenerative processes, potentially through antioxidant mechanisms .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Key Findings |
|---|---|---|
| Cyclohexene derivative | Anticancer | High potency against MCF-7 cells |
| Methoxy-substituted phenyl group | Antimicrobial | Broad-spectrum activity |
| Oxobutanoic acid moiety | Neuroprotective | Reduces oxidative stress |
Case Studies and Research Findings
- Anticancer Study : A recent investigation into a series of substituted oxobutanoic acids revealed that certain modifications led to enhanced activity against breast cancer cell lines. The study emphasized the importance of substituent positioning on the aromatic rings for improving efficacy .
- Antimicrobial Research : A comparative analysis demonstrated that derivatives with methoxy substitutions exhibited superior antibacterial activity compared to their unsubstituted counterparts. This suggests that electronic effects from methoxy groups may enhance interaction with microbial targets .
- Neuroprotection : In vitro studies indicated that compounds similar to this compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases .
科学研究应用
Research indicates that compounds similar to 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((2,4-dimethoxyphenyl)amino)-4-oxobutanoic acid exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its structural components can interact with cellular pathways involved in tumor growth and metastasis.
- Anti-inflammatory Effects : The presence of methoxy groups in the structure is known to enhance anti-inflammatory properties. Research has shown that compounds with similar structures can reduce inflammation markers in vitro.
- Neuroprotective Effects : There is emerging evidence that compounds with amino acid backbones can exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with readily available amino acids and cyclohexene derivatives.
- Reactions : Key reactions include amination, acylation, and possibly cyclization to form the desired structure.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Case Studies
Several case studies highlight the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of proliferation in breast cancer cell lines. |
| Study 2 | Anti-inflammatory Effects | Showed significant reduction in TNF-alpha levels in macrophage cultures. |
| Study 3 | Neuroprotection | Exhibited protective effects against oxidative stress in neuronal cells. |
属性
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylamino]-4-(2,4-dimethoxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-26-15-8-9-16(18(12-15)27-2)22-19(23)13-17(20(24)25)21-11-10-14-6-4-3-5-7-14/h6,8-9,12,17,21H,3-5,7,10-11,13H2,1-2H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGXEXVPDFSRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













